molecular formula C18H15ClN2O4 B6928287 N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide

Cat. No.: B6928287
M. Wt: 358.8 g/mol
InChI Key: OUJPVMDEIRBQHY-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinone ring, and a benzodioxole moiety

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c19-11-4-6-12(7-5-11)21-9-8-14(18(21)23)20-17(22)13-2-1-3-15-16(13)25-10-24-15/h1-7,14H,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJPVMDEIRBQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NC(=O)C2=C3C(=CC=C2)OCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The chlorophenyl group can be introduced through a halogenation reaction, and the benzodioxole moiety can be attached via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It may serve as a ligand for biological receptors, potentially influencing biological pathways and processes.

Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or antiviral activities.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The exact mechanism by which N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide exerts its effects is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]-cyanamide: This compound shares the chlorophenyl group but has a different core structure.

  • 1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl derivatives: These compounds have similar pyrrolidinone rings but differ in their substituents.

Uniqueness: N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-1,3-benzodioxole-4-carboxamide is unique due to its combination of the chlorophenyl group, pyrrolidinone ring, and benzodioxole moiety, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and potential mechanisms of action. Further research and exploration of this compound could lead to significant advancements in various scientific fields.

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